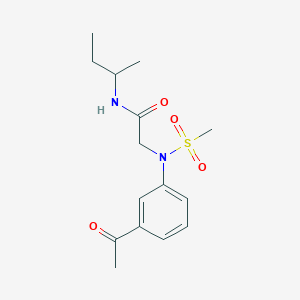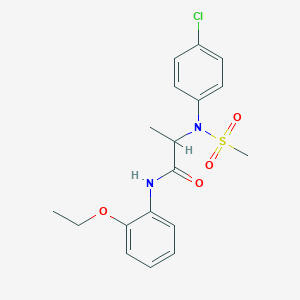![molecular formula C14H15NO4 B4178869 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4178869.png)
1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid, also known as AOPP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AOPP belongs to the class of pyrrolidinecarboxylic acids and is a derivative of the naturally occurring amino acid proline. In
Mechanism of Action
The exact mechanism of action of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has been shown to inhibit the activity of pro-inflammatory cytokines and reduce oxidative stress. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has also been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathways. In addition, 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid in lab experiments is its relatively low toxicity compared to other compounds. 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of using 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid. One potential area of research is the development of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the investigation of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid and its potential applications in various fields of medicine.
Conclusion:
In conclusion, 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its neuroprotective effects and its ability to improve cognitive function. 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid in various fields of medicine.
Scientific Research Applications
1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid has also been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
5-oxo-1-(4-prop-2-enoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-7-19-12-5-3-11(4-6-12)15-9-10(14(17)18)8-13(15)16/h2-6,10H,1,7-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXBEBXCEWTJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)


![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)
![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)

![3,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4178868.png)
![1-ethyl-6-fluoro-7-[4-({[1-(methoxycarbonyl)-3-(methylthio)propyl]amino}carbonothioyl)-1-piperazinyl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4178880.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)

![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)